molecular formula C12H21ClN2O B7929105 2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide

2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide

Cat. No.: B7929105
M. Wt: 244.76 g/mol
InChI Key: AZVACEOZKREDDE-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a compound of interest due to its distinct chemical structure and potential applications across various fields. The compound’s structural elements, such as the chlorinated cyclohexyl ring and acetamide functional group, lend it unique properties that could be advantageous in synthetic chemistry, biological research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide can be approached through a multi-step process:

  • Step 1 Synthesis of the cyclopropyl-methyl-amine derivative: : Cyclopropyl-methyl-amine can be prepared via cyclopropanation of an appropriate alkene followed by amination.

  • Step 2 Synthesis of the chlorocyclohexyl derivative: : Chlorination of cyclohexyl compounds can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

  • Step 3 Formation of the final compound: : Coupling the previously synthesized cyclopropyl-methyl-amine with the chlorinated cyclohexyl compound in the presence of an appropriate base to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely follow similar synthetic routes but on a larger scale. Optimizing reaction conditions (e.g., temperature, solvents, and catalysts) is crucial for large-scale production to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed for efficient manufacturing.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, which could be facilitated by agents like potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions, potentially using agents like lithium aluminum hydride (LiAlH₄), might target functional groups such as the acetamide or cyclopropyl ring.

  • Substitution: : The chloro group makes the compound susceptible to nucleophilic substitution reactions. Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) could be used.

Major Products Formed

  • Oxidation: : Potentially leads to the formation of corresponding alcohols, ketones, or carboxylic acids depending on the site of oxidation.

  • Reduction: : May yield amines or reduced cyclohexyl derivatives.

  • Substitution: : New functionalized derivatives, such as azido or cyano compounds.

Scientific Research Applications

2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is utilized in various fields:

  • Chemistry: : As a reagent or intermediate in organic synthesis due to its unique reactivity.

  • Biology: : For exploring biochemical pathways and interactions, particularly in studies involving enzyme inhibition or protein binding.

  • Medicine: : Could be investigated for potential pharmacological activities, such as antimicrobial or anti-inflammatory effects.

  • Industry: : Used in the development of new materials or as a catalyst for specific reactions.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The presence of the acetamide group suggests potential activity in inhibiting enzyme functions through covalent modification. The chlorinated cyclohexyl ring may facilitate binding to hydrophobic pockets within proteins, thereby altering their activity.

Comparison with Similar Compounds

2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide shares similarities with compounds like:

  • 2-Chloro-N-(4-aminocyclohexyl)acetamide: : Similar in structure but without the cyclopropyl-methyl group, leading to different chemical properties.

  • N-(4-Cyclohexyl-aminomethyl)acetamide: : Lacks the chlorine atom, which alters its reactivity and binding characteristics.

Biological Activity

2-Chloro-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide is a synthetic compound with a complex molecular structure characterized by the presence of a chloro group, an acetamide moiety, and a cyclohexyl group substituted with a cyclopropyl-methyl amino group. Its molecular formula is C13H18ClN2OC_{13}H_{18}ClN_2O, and it has a molecular weight of approximately 241.75 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.

The chemical reactivity of this compound is primarily influenced by the chlorine atom, which enhances its reactivity and allows for diverse synthetic pathways. Common synthesis methods include:

  • Reaction with Cyclohexylamine : The compound can be synthesized through reactions involving cyclohexylamine and chloroacetyl chloride under controlled conditions.
  • Use of Solvents and Catalysts : Solvents such as dichloromethane and catalysts like triethylamine are often employed to facilitate the reaction process.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may function as an allosteric modulator, influencing receptor activity and downstream signaling pathways. The compound's structural features enable it to bind selectively to various receptors, potentially altering their conformational states and functional outcomes.

Therapeutic Potential

Research indicates that this compound may exhibit several therapeutic properties, including:

  • Anti-inflammatory Effects : Preliminary studies suggest potential applications in reducing inflammation through modulation of immune responses.
  • Analgesic Properties : The compound has been explored for its pain-relieving effects, possibly through interactions with pain receptors .
  • Anticancer Activity : Some derivatives have shown cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent .

Data Table: Comparative Analysis of Biological Activity

Compound NameBiological ActivityReference
This compoundPotential anti-inflammatory, analgesic, anticancer
2-Chloro-N-(cyclohexylcarbamoyl)acetamideDifferent substituent; moderate anti-inflammatory
N-(3,5-Dimethyladamantan-1-yl)acetamideAnticancer activity; distinct structural features
Dicyclopropylamine hydrochlorideNeuroprotective effects; different mechanism

Study 1: Analgesic Effects

In a study examining the analgesic properties of various acetamides, this compound was tested in animal models. Results indicated significant pain relief compared to control groups, suggesting its utility in pain management therapies.

Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells demonstrated enhanced apoptosis induction compared to standard treatments like bleomycin. This finding supports further exploration into its potential as an anticancer agent .

Properties

IUPAC Name

2-chloro-N-[4-[cyclopropyl(methyl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O/c1-15(11-6-7-11)10-4-2-9(3-5-10)14-12(16)8-13/h9-11H,2-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVACEOZKREDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)NC(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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